molecular formula C18H11N5OS B11451060 2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile

2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B11451060
M. Wt: 345.4 g/mol
InChI Key: JDTPRUMMOBSXGB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that incorporates both benzothiazole and pyrimidine moieties

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents introduced during the reactions.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with DNA synthesis in microbial cells . The pathways involved often include binding to active sites of enzymes or receptors, leading to the disruption of essential biological processes.

Comparison with Similar Compounds

Compared to other benzothiazole and pyrimidine derivatives, 2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share the benzothiazole moiety but differ in their additional functional groups and overall structure, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C18H11N5OS

Molecular Weight

345.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H11N5OS/c19-10-12-15(11-6-2-1-3-7-11)21-17(22-16(12)24)23-18-20-13-8-4-5-9-14(13)25-18/h1-9H,(H2,20,21,22,23,24)

InChI Key

JDTPRUMMOBSXGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NC3=NC4=CC=CC=C4S3)C#N

Origin of Product

United States

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